molecular formula C16H16N2O5 B2911494 5-acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylic Acid CAS No. 219553-55-6

5-acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylic Acid

Cat. No.: B2911494
CAS No.: 219553-55-6
M. Wt: 316.313
InChI Key: QIIHVPCLWJLLFI-UHFFFAOYSA-N
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Description

5-Acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid is a 1,4-dihydropyridine (1,4-DHP) derivative with a para-nitrophenyl group at position 4, acetyl at position 5, and carboxylic acid at position 2. This structure places it within the broader class of dihydropyridines, which are notable for their calcium channel-blocking activity in cardiovascular therapeutics . The acetyl group at position 5 distinguishes it from common analogues that typically feature ester or alkoxycarbonyl substituents (e.g., methoxycarbonyl). The para-nitrophenyl group contributes to electronic effects and molecular planarity, which influence binding affinity and metabolic stability .

Properties

IUPAC Name

5-acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-8-13(10(3)19)15(14(16(20)21)9(2)17-8)11-4-6-12(7-5-11)18(22)23/h4-7,15,17H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIHVPCLWJLLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the dihydropyridine core. One common approach is the condensation of a suitable diketone with an amine, followed by cyclization under acidic conditions. The presence of the acetyl and nitro groups requires additional steps, such as acetylation and nitration, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products, often involving continuous flow chemistry to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound's biological activity has been studied for potential therapeutic uses, such as anti-inflammatory and antioxidant properties.

  • Medicine: It has been investigated for its potential use in treating cardiovascular diseases and other health conditions.

  • Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Substituent Variations at Position 5

The substituent at position 5 significantly impacts physicochemical and pharmacological properties:

Compound Name R5 Substituent Nitrophenyl Position Molecular Weight Key Properties
Target Compound Acetyl 4-nitrophenyl 344.3 (calculated) Higher acidity (carboxylic acid); potential for hydrogen bonding
5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-DHP-3-carboxylic acid (Ben-1 acid) Methoxycarbonyl 3-nitrophenyl 332.31 Ester group enhances lipophilicity; used as a synthetic intermediate in barnidipine impurity synthesis
Nimodipine Metabolite Propan-2-yloxycarbonyl 3-nitrophenyl 385.4 Bulkier ester slows metabolism; retains calcium channel activity
Cilnidipine Degradant (2-Methoxyethoxy)carbonyl 3-nitrophenyl 406.4 (estimated) Increased solubility due to polar alkoxy chain; forms under basic degradation

Key Observations :

  • Acetyl vs.
  • Nitro Position : The para-nitrophenyl group in the target compound allows for greater resonance stabilization compared to meta-substituted analogues, which may improve binding to calcium channels .

Influence of Nitrophenyl Substitution

The position of the nitro group (ortho, meta, para) alters electronic and steric properties:

Compound Name Nitrophenyl Position Key Effects
Target Compound Para (4-nitrophenyl) Enhanced planarity and dipole moment; improved π-π stacking in crystal lattices
5-(Methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-DHP-3-carboxylic acid Ortho (2-nitrophenyl) Steric hindrance reduces binding affinity; lower thermal stability
Barnidipine Impurity Meta (3-nitrophenyl) Moderate resonance effects; common in commercial dihydropyridines

Crystallographic Insights :

  • The para-nitrophenyl group in the target compound facilitates intermolecular N–H⋯O and C–H⋯O hydrogen bonds, stabilizing crystal structures . Meta-substituted analogues show less predictable packing due to asymmetric nitro placement .

Stability and Degradation Pathways

Comparative stability under stress conditions:

Compound Name Acidic Conditions Basic Conditions Oxidative Conditions Photolytic Conditions
Target Compound Stable Susceptible Stable Stable
Cilnidipine Stable Degrades to multiple products (e.g., decarboxylated derivatives) Stable Stable
5-(Methoxycarbonyl)-3-nitrophenyl Analogue Stable Forms carboxylic acid via ester hydrolysis Stable Stable

Degradation Mechanisms :

  • The acetyl group in the target compound resists hydrolysis under acidic conditions but may undergo deacetylation in strongly basic media.
  • Ester-containing analogues (e.g., methoxycarbonyl) are prone to hydrolysis, forming carboxylic acids .

Pharmacological Implications

Dihydropyridines are calcium channel blockers, and substituent variations modulate activity:

  • Target Compound : The para-nitrophenyl and acetyl groups may enhance selectivity for vascular smooth muscle over cardiac tissue, similar to nifedipine derivatives .
  • Methoxycarbonyl Analogues : Higher lipophilicity improves membrane permeability but may increase off-target effects .

Biological Activity

5-acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid (commonly referred to as the dihydropyridine derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula: C16H16N2O5
  • Molecular Weight: 316.31 g/mol
  • CAS Number: 219553-55-6
  • Structure: The compound features a dihydropyridine ring with an acetyl group and a nitrophenyl substituent, which contribute to its biological activity.

The primary mechanism of action for dihydropyridine derivatives involves their role as calcium channel blockers. By inhibiting calcium influx through L-type calcium channels, these compounds can induce vasodilation and lower blood pressure, making them valuable in treating cardiovascular diseases. Additionally, the presence of the nitrophenyl group may enhance lipophilicity and bioavailability, further contributing to their pharmacological effects.

Antimicrobial Activity

Research has demonstrated that dihydropyridine derivatives exhibit notable antimicrobial properties. A study assessed the antibacterial effects of various substituted dihydropyridines against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound displayed significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of this compound has been explored in various cancer cell lines. In vitro studies showed that it induces apoptosis in cancer cells through the activation of caspase pathways. For instance, tests on HeLa cells revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis .

Neuroprotective Effects

Recent studies have also highlighted the neuroprotective effects of dihydropyridine derivatives. In models of oxidative stress-induced neuronal injury, these compounds were shown to reduce neuronal cell death by modulating antioxidant defense mechanisms. The compound's ability to scavenge free radicals and inhibit lipid peroxidation was noted as a key factor in its neuroprotective activity .

Case Studies

  • Antibacterial Efficacy : A comparative study evaluated the antimicrobial efficacy of various dihydropyridine derivatives against multiple bacterial strains. The study found that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Cancer Cell Line Studies : In a study involving human breast cancer cells (MCF-7), the compound demonstrated potent cytotoxicity with an IC50 value significantly lower than that of conventional chemotherapeutic agents .
  • Neuroprotection in Animal Models : An animal model of neurodegeneration showed that administration of this compound significantly improved cognitive function and reduced markers of oxidative stress in brain tissues .

Summary Table of Biological Activities

Activity TypeMechanismObserved EffectsReferences
AntimicrobialInhibition of bacterial growthSignificant inhibition against S. aureus and E. coli
AnticancerInduction of apoptosisIncreased ROS levels leading to cell death
NeuroprotectiveAntioxidant activityReduced neuronal death in oxidative stress models

Q & A

Q. How should conflicting solubility or stability data between synthesis batches be investigated?

  • Answer :
  • Perform HPLC-MS to check for degradation products or impurities.
  • Compare ¹H NMR spectra for batch-to-batch consistency.
  • Re-crystallize samples under standardized conditions to isolate pure phases .

Q. Why might TLC results indicate incomplete reactions despite prolonged reflux times?

  • Answer : The nitro group’s electron-withdrawing nature may reduce intermediate stability. Confirm reagent stoichiometry and consider alternative catalysts (e.g., Lewis acids) to accelerate cyclization .

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